Home > Products > Screening Compounds P47041 > 1-[cyclohexyl(methyl)amino]-3-(2-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol
1-[cyclohexyl(methyl)amino]-3-(2-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol -

1-[cyclohexyl(methyl)amino]-3-(2-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol

Catalog Number: EVT-6249002
CAS Number:
Molecular Formula: C24H38N4O2
Molecular Weight: 414.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

While the provided papers do not explicitly mention the compound "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol", they do discuss a wide range of compounds containing similar structural features. Based on these discussions, the following compounds are considered structurally related:

Relevance: This compound shares the core 1,3-dimethyl-1H-pyrazol-4-yl moiety with the target compound, "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol". The presence of this shared structural feature suggests potential similarities in their chemical and biological properties. Notably, both compounds have a substituted amine group attached to the pyrazole ring. [, ]

Reference Link:

2-(Diethylamino)acetamide

Compound Description: 2-(Diethylamino)acetamide is an analogue of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, developed as part of a series exploring substituted aminoacetamide modifications. [] This compound demonstrated antipsychotic-like activity in behavioral tests, reducing spontaneous locomotion in mice without causing ataxia and selectively inhibiting conditioned avoidance in rats and monkeys. [] Importantly, it did not induce dystonic movements in haloperidol-sensitized cebus monkeys, a model for antipsychotic-induced extrapyramidal side effects. [] Biochemical studies suggested a non-dopaminergic mechanism of action for this compound, as it did not bind to dopamine receptors in vitro or alter striatal dopamine metabolism in vivo. [] It also did not elevate serum prolactin levels, unlike typical antipsychotic drugs. []

Relevance: This compound was investigated as part of a study aimed at modifying the structure of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone to improve its antipsychotic profile and eliminate seizure-inducing properties. [] This compound's inclusion in the study highlights the importance of the substituted aminoacetamide group in modulating the biological activity of compounds containing the 1,3-dimethyl-1H-pyrazol-4-yl moiety, which is also present in the target compound, "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol". []

Reference Link:

2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide

Compound Description: 2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide is another substituted aminoacetamide analogue of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone that was investigated for its potential antipsychotic activity. [] Similar to 2-(diethylamino)acetamide, this compound exhibited antipsychotic-like effects in behavioral tests and did not induce dystonia in primates. [] Biochemical analysis confirmed its non-dopaminergic mechanism of action, suggesting a novel pathway for achieving antipsychotic effects. []

Relevance: This compound, along with 2-(diethylamino)acetamide, provides further evidence of the significance of modifying the aminoacetamide substituent on the 1,3-dimethyl-1H-pyrazol-4-yl scaffold for achieving a desirable antipsychotic profile without dopamine receptor interaction. [] This structural modification strategy is relevant to understanding the structure-activity relationships of compounds containing the 1,3-dimethyl-1H-pyrazol-4-yl moiety, as found in "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol". []

Reference Link:

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol

Compound Description: 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol represents a compound from a series designed to explore the potential of hydroxy and imine functionalities as isosteric replacements for amino and ketone groups, respectively, in antipsychotic agents. [] This compound exhibited antipsychotic-like activity in behavioral tests, reducing spontaneous locomotion in mice at doses that did not cause ataxia. [] Furthermore, it did not show binding to D2 dopamine receptors in vitro, suggesting a non-dopaminergic mechanism of action. []

Relevance: This compound and the target compound "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol" share the 1,3-dimethyl-1H-pyrazol-4-yl core. Although the target compound lacks the imine and hydroxy groups, the structural similarities between these compounds suggest potential commonalities in their pharmacological activity. []

Reference Link:

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol

Compound Description: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol is an analogue of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol with a chlorine substituent at the 3-position of the phenyl ring. [] This compound exhibited promising antipsychotic-like activity, inhibiting conditioned avoidance responding in rats and monkeys without inducing dystonic movements in a primate model. []

Relevance: This compound provides further evidence for the potential of 1,3-dimethyl-1H-pyrazol-4-yl derivatives as antipsychotic agents with a non-dopaminergic mechanism of action. [] The presence of a chlorine substituent on the phenyl ring highlights the possibility of fine-tuning the pharmacological properties of these compounds through structural modifications. This information is pertinent to understanding the structure-activity relationships of the target compound, "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol", which also contains the 1,3-dimethyl-1H-pyrazol-4-yl moiety. []

Reference Link:

(R)-4-((2-(((1,4-Dimethyl-1H-pyrazol-3-yl)(1-methylcyclopentyl)methyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-3-hydroxy-N,N-dimethylpicolinamide (PF-07054894)

Compound Description: (R)-4-((2-(((1,4-Dimethyl-1H-pyrazol-3-yl)(1-methylcyclopentyl)methyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-3-hydroxy-N,N-dimethylpicolinamide (PF-07054894) is a potent and functionally selective antagonist of the C-C chemokine receptor 6 (CCR6). [] It blocks CCR6-mediated chemotaxis in vitro and in vivo, potentially inhibiting the migration of pathogenic lymphocytes and dendritic cells into sites of inflammation. [] PF-07054894 exhibits slow dissociation kinetics from CCR6, contributing to its pharmacological potency and selectivity. []

Relevance: The key structural similarity between PF-07054894 and "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol" lies in the presence of a dimethyl-1H-pyrazolyl group. [] Although the specific positions of the methyl groups and the overall molecular structures differ, the presence of this shared moiety suggests a potential common starting point in their chemical synthesis and potential overlap in their biological activity profiles. []

Reference Link:

Properties

Product Name

1-[cyclohexyl(methyl)amino]-3-(2-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[2-[[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]methyl]phenoxy]propan-2-ol

Molecular Formula

C24H38N4O2

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C24H38N4O2/c1-19-21(16-28(4)25-19)15-26(2)14-20-10-8-9-13-24(20)30-18-23(29)17-27(3)22-11-6-5-7-12-22/h8-10,13,16,22-23,29H,5-7,11-12,14-15,17-18H2,1-4H3

InChI Key

UXQLCWHKUYKCCW-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN(C)CC2=CC=CC=C2OCC(CN(C)C3CCCCC3)O)C

Canonical SMILES

CC1=NN(C=C1CN(C)CC2=CC=CC=C2OCC(CN(C)C3CCCCC3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.